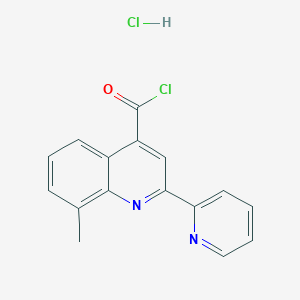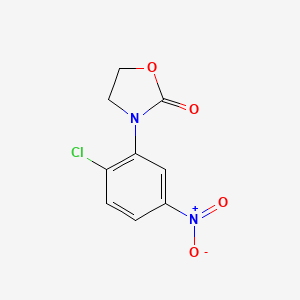
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Aldol condensation . For instance, a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one” are not well-documented .Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
Oxazolidinones, including derivatives similar to "3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one," are pivotal in synthetic organic chemistry, primarily due to their utility as chiral auxiliaries and intermediates in the synthesis of various compounds. The synthesis of isomeric 2-oxazolidinones from different starting materials highlights the versatility and utility of oxazolidinones in organic synthesis, showcasing their role in generating compounds with potential medicinal applications (Madesclaire et al., 2007). Additionally, the reactions of amino derivatives leading to the formation of oxazaheterocycles further illustrate the synthetic utility of these compounds in creating structurally diverse heterocyclic compounds (Palchikov, 2015).
Potential Biological Activities
Oxazolidinones have been extensively studied for their antimicrobial properties, with novel oxazolidinone derivatives being synthesized and evaluated for potential antimicrobial activities. Research into novel oxazolidinones as potential antimicrobial agents highlights the ongoing interest in exploiting the therapeutic potential of these compounds (Devi et al., 2013). This exploration into their antimicrobial efficacy underscores the broader potential of oxazolidinones in pharmaceutical research, beyond their well-known role as antibiotics.
Applications as Corrosion Inhibitors
In addition to their biological applications, oxazolidinone derivatives have been evaluated for their utility as corrosion inhibitors, a novel application outside their traditional scope in pharmaceuticals. The theoretical study on the corrosion inhibition performance of an oxazolidin-5-one derivative for carbon steel surfaces demonstrates the potential of these compounds in materials science and engineering (Kubba & Al-Joborry, 2021). This research opens avenues for the application of oxazolidinones in protecting industrial materials from corrosion, highlighting their versatility beyond biomedical applications.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIRUZYDVEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
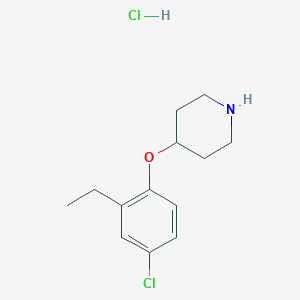
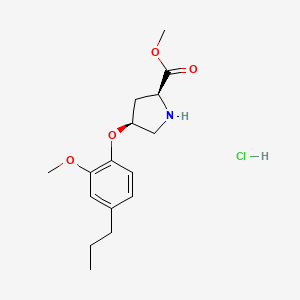
![2-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1455639.png)
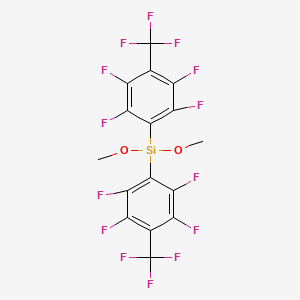
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)
amine dihydrochloride](/img/structure/B1455645.png)
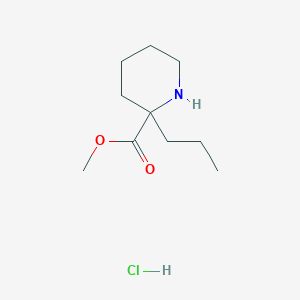
![3-[3-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B1455651.png)

![3-(pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1455656.png)
